
N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide
描述
N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide is a synthetic organic compound with the molecular formula C11H17F3N2O2 It is characterized by the presence of a trifluoroacetamido group attached to a hexyl chain, which is further connected to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions starting from hexylamine.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting the hexylamine derivative with trifluoroacetic anhydride under controlled conditions.
Acrylamide Coupling: The final step involves coupling the trifluoroacetamido-hexyl derivative with acryloyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide can undergo various chemical reactions, including:
Polymerization: The acrylamide group allows for polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trifluoroacetamido group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.
Major Products:
Substituted Derivatives: Substitution reactions yield various derivatives with modified chemical and physical properties.
科学研究应用
N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylamide has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in hydrogels for tissue engineering.
Material Science: Utilized in the development of advanced materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide is primarily related to its ability to undergo polymerization and form stable polymers. The trifluoroacetamido group provides stability and resistance to degradation, while the acrylamide moiety facilitates polymerization. The molecular targets and pathways involved depend on the specific application, such as interaction with biological tissues in biomedical applications.
相似化合物的比较
N-(6-(2,2,2-Trifluoroacetamido)hexyl)methacrylamide: Similar structure but with a methacrylamide group instead of acrylamide.
N-(6-(2,2,2-Trifluoroacetamido)hexyl)acrylate: Contains an acrylate group instead of acrylamide.
Comparison:
Polymerization Behavior: N-(6-(2,2,2-trifluoroacetamido)hexyl)acrylamide exhibits different polymerization kinetics compared to its methacrylamide and acrylate counterparts.
Chemical Stability: The trifluoroacetamido group imparts high chemical stability, making it unique among similar compounds.
Applications: While all these compounds are used in polymer chemistry, this compound is particularly favored for applications requiring high stability and specific polymer properties.
属性
IUPAC Name |
N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-2-9(17)15-7-5-3-4-6-8-16-10(18)11(12,13)14/h2H,1,3-8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSMJZHSDCFBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


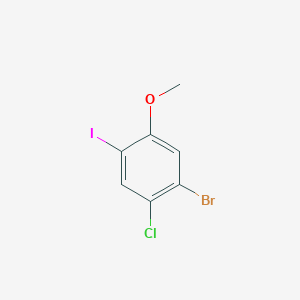

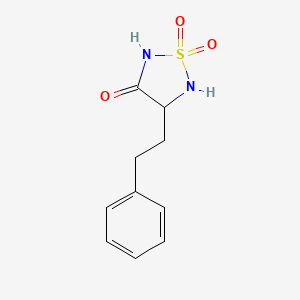
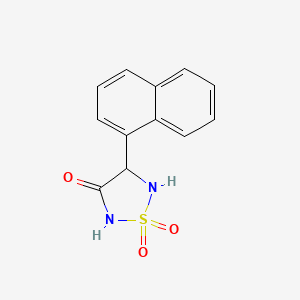
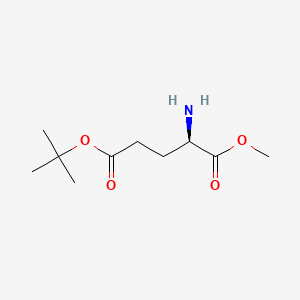
![4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B3180017.png)
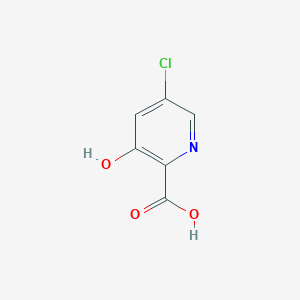
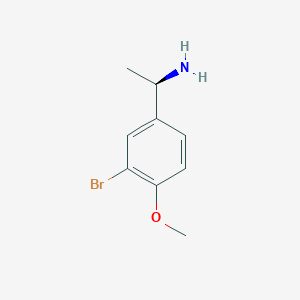

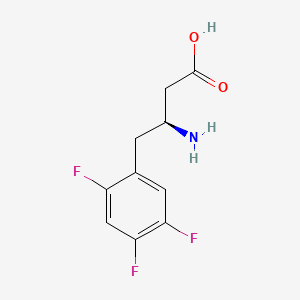
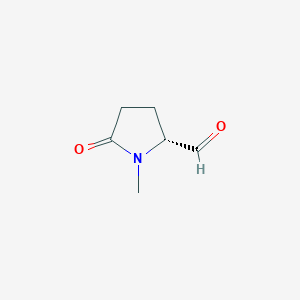

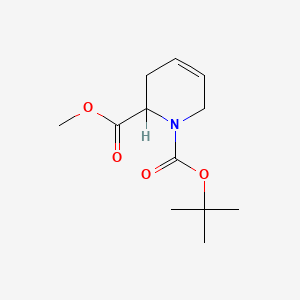
![N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B3180064.png)
